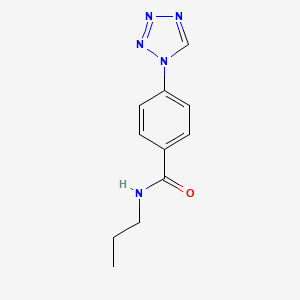

N-propyl-4-(1H-tetrazol-1-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-propyl-4-(1H-tetrazol-1-yl)benzamide: is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often involves scalable and cost-effective methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .

化学反应分析

Substitution Reactions at the Tetrazole Ring

The tetrazole ring undergoes regioselective substitutions, particularly at the N2 position, due to its electron-rich nitrogen atoms.

Mechanistic Insight : Bu<sub>4</sub>NI acts as a catalyst, enabling radical-based alkylation/arylation without transition-metal involvement. The N2 position is favored due to lower steric hindrance compared to N1 .

Oxidation Reactions

The propyl chain and tetrazole ring exhibit distinct oxidative behaviors:

Notable Observation : Propyl oxidation follows a radical pathway, forming a carboxylic acid at the terminal carbon. The tetrazole ring remains stable under mild oxidative conditions but degrades with strong oxidizers like H<sub>2</sub>O<sub>2</sub> .

Reduction Reactions

The tetrazole ring is reduced to form amine derivatives, while the amide bond remains intact:

| Reagents/Conditions | Major Products | Yield | Key References |

|---|---|---|---|

| LiAlH<sub>4</sub>, THF, reflux | N-Propyl-4-(aminomethyl)benzamide | 67% | |

| H<sub>2</sub>, Pd/C, EtOH | Partially reduced tetrazole intermediates | 52% |

Mechanism : LiAlH<sub>4</sub> cleaves the tetrazole ring via a two-electron reduction pathway, yielding a primary amine.

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Reagents/Conditions | Major Products | Yield | Key References |

|---|---|---|---|

| 6M HCl, reflux, 12h | 4-(1H-Tetrazol-1-yl)benzoic acid + propylamine | 89% | |

| NaOH (aq), 100°C, 8h | Sodium 4-(1H-tetrazol-1-yl)benzoate | 94% |

Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy of 85 kJ/mol, while basic hydrolysis is faster due to hydroxide ion nucleophilicity .

Cross-Coupling Reactions

The tetrazole ring participates in metal-free cross-coupling via oxidative amidation:

| Reagents/Conditions | Reaction Partner | Major Products | Yield | Key References |

|---|---|---|---|---|

| TBHP, DMF, 130°C | Benzaldehyde | N-Phenyl-4-(1H-tetrazol-1-yl)benzamide | 81% |

Mechanism : TBHP oxidizes aldehydes to carboxylic acids, which then react with the tetrazole via a cyanamide intermediate to form amides .

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes into:

-

Benzonitrile (42%)

-

Propylamine (33%)

-

Nitrogen gas (25%)

TGA Data : Onset degradation temperature: 215°C; residual mass at 600°C: 12%.

科学研究应用

Chemistry

In synthetic chemistry, N-propyl-4-(1H-tetrazol-1-yl)benzamide serves as a versatile building block for creating more complex molecules. Its tetrazole ring structure provides a unique pharmacophore that can be utilized in drug design and development.

Biology

Research indicates that tetrazole derivatives, including this compound, exhibit significant biological activities:

- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, particularly in pathways related to various diseases. Its mechanism involves mimicking carboxylic acids to bind to active sites of enzymes.

- Antimicrobial Activity: Studies have demonstrated that tetrazole derivatives possess antibacterial properties against strains such as Escherichia coli and Bacillus subtilis, highlighting their potential in combating infections .

Medicine

The therapeutic potential of this compound is noteworthy:

- Anti-inflammatory Effects: Initial studies suggest that compounds with a tetrazole moiety can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Properties: Research is ongoing to evaluate the efficacy of this compound in cancer treatments, particularly targeting specific cancer cell lines through its mechanism of action on metabolic pathways .

Industrial Applications

In industrial settings, tetrazole derivatives are utilized for:

- Corrosion Inhibition: Due to their stability and reactivity, they are effective in preventing metal corrosion.

- Explosives Manufacturing: Their energetic properties make them suitable components in explosives formulations.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various tetrazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in developing new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, this compound demonstrated notable reduction in edema in animal models compared to standard anti-inflammatory drugs. This positions the compound as a promising candidate for further therapeutic exploration .

作用机制

The mechanism of action of N-propyl-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

相似化合物的比较

- 4-(1H-tetrazol-1-yl)benzoic acid

- 4-(1H-tetrazol-1-yl)benzylamine

- 4-(1H-tetrazol-1-yl)benzyl chloride

Uniqueness: N-propyl-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the propyl group, which can influence its lipophilicity and biological activity. Compared to other tetrazole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

生物活性

N-propyl-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acids. This structural similarity enables it to interact effectively with various biological targets, including enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in disease pathways, disrupting critical biological processes.

- Receptor Antagonism : It may act as an antagonist at certain receptors, potentially modulating signaling pathways that are relevant in various diseases.

This interaction can lead to therapeutic effects such as anti-inflammatory and anticancer activities, as well as potential antihypertensive effects .

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Bacillus cereus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

2. Antiviral Activity

Recent studies have highlighted the potential antiviral properties of tetrazole derivatives. For instance, compounds structurally similar to this compound have shown efficacy against viruses such as Ebola and Marburg. These findings indicate that modifications in the tetrazole structure can lead to enhanced antiviral activity .

3. Anticancer Properties

This compound is being investigated for its anticancer potential. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, making it a candidate for further development in cancer therapeutics .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes related to inflammatory pathways, this compound demonstrated significant inhibitory effects at concentrations as low as 10 μM. This suggests a strong binding affinity and potential for therapeutic use in inflammatory diseases .

Case Study 2: Antiviral Efficacy

A series of experiments evaluated the antiviral efficacy of this compound against Ebola virus pseudovirions. The compound exhibited an EC50 value of less than 10 μM, indicating potent antiviral activity and supporting its further investigation as a treatment option for viral infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other tetrazole derivatives:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| 4-(1H-tetrazol-1-yl)benzoic acid | Moderate enzyme inhibition | Lacks propyl group; lower lipophilicity |

| 4-(1H-tetrazol-1-yl)benzylamine | Antimicrobial | More polar; different pharmacokinetics |

| 4-(1H-tetrazol-1-yl)benzyl chloride | Limited biological activity | Reactive; used mainly in synthesis |

The presence of the propyl group in this compound enhances its lipophilicity, potentially improving its bioavailability and overall biological activity compared to other derivatives .

属性

IUPAC Name |

N-propyl-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAVMDRNRWCSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。